molecular formula C12H12N6O3 B12159028 2-methoxy-N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide

2-methoxy-N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide

Cat. No.: B12159028
M. Wt: 288.26 g/mol
InChI Key: AZXQDMJMDFJVBZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core, followed by functionalization to introduce the methoxy and acetamide groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, would be essential to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, leading to a diverse array of compounds with potentially different properties .

Scientific Research Applications

2-methoxy-N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or proteins, disrupting cellular processes and leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis or repair mechanisms, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide stands out due to its specific functional groups and the unique combination of triazole and pyrimidine rings.

Properties

Molecular Formula

C12H12N6O3

Molecular Weight

288.26 g/mol

IUPAC Name

2-methoxy-N-(4-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide

InChI

InChI=1S/C12H12N6O3/c1-7-14-12-13-5-8-9(18(12)15-7)3-4-17(11(8)20)16-10(19)6-21-2/h3-5H,6H2,1-2H3,(H,16,19)

InChI Key

AZXQDMJMDFJVBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)NC(=O)COC

Origin of Product

United States

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